molecular formula C5H9NO2S2 B2442280 1,1-Dioxo-1lambda6-thiolane-3-carbothioamide CAS No. 1184604-39-4

1,1-Dioxo-1lambda6-thiolane-3-carbothioamide

Cat. No.: B2442280
CAS No.: 1184604-39-4
M. Wt: 179.25
InChI Key: FZBZEMBZFXEKRN-UHFFFAOYSA-N
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Description

1,1-Dioxo-1lambda6-thiolane-3-carbothioamide is a sulfur-containing heterocyclic compound with a unique five-membered ring structureIt is identified by its molecular formula C5H9NO2S2 and a molecular weight of 179.25.

Preparation Methods

The synthesis of 1,1-Dioxo-1lambda6-thiolane-3-carbothioamide typically involves the reaction of thiolane derivatives with carbothioamide groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

1,1-Dioxo-1lambda6-thiolane-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1,1-Dioxo-1lambda6-thiolane-3-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-thiolane-3-carbothioamide involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur-containing ring structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s bioactive effects .

Comparison with Similar Compounds

1,1-Dioxo-1lambda6-thiolane-3-carbothioamide can be compared with other sulfur-containing heterocyclic compounds, such as:

    1,1-Dioxo-1lambda6-thiolane-3-sulfonamide: Similar structure but different functional groups, leading to distinct chemical properties and applications.

    1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid: Another related compound with a carboxylic acid group, used in different chemical and biological contexts. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications.

Properties

IUPAC Name

1,1-dioxothiolane-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S2/c6-5(9)4-1-2-10(7,8)3-4/h4H,1-3H2,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBZEMBZFXEKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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